N-(4-Amino-2-methoxyphenyl)-2-ethoxyacetamide
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Description
“N-(4-Amino-2-methoxyphenyl)acetamide” is a chemical compound with the molecular formula C9H12N2O2 . It has an average mass of 180.204 Da and a monoisotopic mass of 180.089874 Da .
Synthesis Analysis
While specific synthesis methods for “N-(4-Amino-2-methoxyphenyl)-2-ethoxyacetamide” were not found, similar compounds have been synthesized via Schiff bases reduction route . This involves N-alkylation of primary amines and ammonia, reduction of nitriles and amides in the presence of catalysts such as LiAlH4 and NaBH4 .Molecular Structure Analysis
The molecular structure of “N-(4-Amino-2-methoxyphenyl)acetamide” consists of asymmetric units of C16H20N2O (1) and C14H15NO2 (2) in orthorhombic and monoclinic crystal systems, respectively . The molecular structures of the compounds are stabilized by secondary intermolecular interactions .Physical and Chemical Properties Analysis
The physical and chemical properties of “N-(4-Amino-2-methoxyphenyl)acetamide” include an average mass of 180.204 Da and a monoisotopic mass of 180.089874 Da .Scientific Research Applications
Synthesis and Chemical Structure
N-(4-Amino-2-methoxyphenyl)-2-ethoxyacetamide is involved in various synthetic pathways and has significant implications in medicinal chemistry. Robin et al. (2002) described the compound as an intermediate in the synthesis of an anticancer drug side chain, Amsacrine, demonstrating its role in pharmaceutical synthesis. They detailed its crystallization and structural characteristics, emphasizing its relevance in drug development (Robin, Galy, Kenz, & Pierrot, 2002). Zhang Qun-feng (2008) further explored the compound's synthesis, emphasizing a green synthesis approach using a novel Pd/C catalyst, highlighting its importance in eco-friendly chemical manufacturing (Zhang Qun-feng, 2008).
Pharmacological and Biological Applications
The compound and its derivatives exhibit significant biological activities. Rani et al. (2016) synthesized acetamide derivatives, including compounds with a similar structure to this compound, demonstrating cytotoxic, anti-inflammatory, analgesic, and antipyretic activities (Rani, Pal, Hegde, & Hashim, 2016). Magadum and Yadav (2018) highlighted its role as an intermediate in the synthesis of antimalarial drugs, showcasing its significance in the field of infectious diseases (Magadum & Yadav, 2018). The compound's derivatives have also demonstrated potent in vitro anti-cancer activities, as explored by Dong et al. (2010), who synthesized and evaluated 4-Amino-2H-benzo[h]chromen-2-one (ABO) analogs, indicating its broad potential in cancer therapy (Dong, Nakagawa-Goto, Lai, Morris-Natschke, Bastow, & Lee, 2010).
Properties
IUPAC Name |
N-(4-amino-2-methoxyphenyl)-2-ethoxyacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O3/c1-3-16-7-11(14)13-9-5-4-8(12)6-10(9)15-2/h4-6H,3,7,12H2,1-2H3,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGCQEWFZIHAZSE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC(=O)NC1=C(C=C(C=C1)N)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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